Cas no 928937-04-6 (4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde
- 928937-04-6
- EN300-110972
- Z53861096
- AKOS004106953
- 4-(4-chlorophenyl)sulfonylpiperazine-1-carbaldehyde
- DMB93704
- G41637
-
- インチ: InChI=1S/C11H13ClN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
- InChIKey: IRJXXJRNJVPONF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 288.0335411Da
- どういたいしつりょう: 288.0335411Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.1Ų
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-110972-0.05g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95.0% | 0.05g |
$81.0 | 2025-02-19 | |
Enamine | EN300-110972-5.0g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95.0% | 5.0g |
$1240.0 | 2025-02-19 | |
TRC | C366033-250mg |
4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 250mg |
$ 365.00 | 2022-04-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13998-5G |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 5g |
¥ 6,019.00 | 2023-04-12 | |
Enamine | EN300-110972-1g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 1g |
$428.0 | 2023-10-27 | |
Aaron | AR01A1IF-100mg |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 100mg |
$190.00 | 2025-02-08 | |
Aaron | AR01A1IF-1g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 1g |
$614.00 | 2025-02-08 | |
Aaron | AR01A1IF-5g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 5g |
$1730.00 | 2023-12-13 | |
1PlusChem | 1P01A1A3-5g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 5g |
$1595.00 | 2023-12-15 | |
Aaron | AR01A1IF-10g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 10g |
$2554.00 | 2023-12-13 |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehydeに関する追加情報
Introduction to 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde (CAS No. 928937-04-6)
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde, identified by the CAS number 928937-04-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl piperazine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a piperazine ring substituted with a 4-chlorobenzenesulfonyl group and a formyl aldehyde functionality at the 1-position, make it a versatile scaffold for further chemical modifications and biological evaluations.
The 4-chlorobenzenesulfonyl moiety introduces a strong electron-withdrawing effect, which can influence the reactivity and binding properties of the molecule. This feature is particularly relevant in designing compounds that interact with biological targets such as enzymes and receptors. The piperazine-1-carbaldehyde core provides a nitrogen-rich environment that can enhance solubility and metabolic stability, making it an attractive candidate for further derivatization. These structural attributes have positioned this compound as a valuable intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in sulfonyl piperazine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that compounds incorporating this scaffold exhibit potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The aldehyde group in 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde serves as a reactive site for condensation reactions, allowing for the facile introduction of additional functional groups or heterocycles. This reactivity makes it an ideal building block for generating novel molecules with tailored biological properties.
One of the most compelling aspects of this compound is its potential application in the development of next-generation drugs. Researchers have been exploring its utility in creating small-molecule inhibitors that target specific disease pathways. For example, preliminary studies suggest that derivatives of 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde may interfere with the activity of certain proteases involved in viral replication, offering a promising approach to antiviral therapy. Additionally, its structural similarity to known bioactive molecules suggests that it could be modified to enhance pharmacokinetic profiles or reduce side effects.
The synthesis of 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps typically include sulfonylation of piperazine derivatives followed by formylation at the 1-position. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional substituents or modify existing ones. The efficiency and scalability of these synthetic routes are critical for industrial applications and further research.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde with biological targets. These studies have provided insights into how different substituents can modulate affinity and selectivity. For instance, virtual screening campaigns have identified promising analogs with enhanced binding affinity to specific enzymes or receptors. Such computational approaches not only accelerate drug discovery but also provide rational frameworks for designing optimized derivatives.
The pharmacological evaluation of 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde has revealed several interesting properties that warrant further investigation. In vitro assays have demonstrated its ability to inhibit certain enzymatic activities relevant to neurological disorders and metabolic diseases. Moreover, preclinical studies suggest that it may exhibit neuroprotective effects by modulating neurotransmitter release or receptor function. These findings underscore its potential as a lead compound for developing novel therapeutics.
The chemical diversity inherent in sulfonyl piperazine derivatives allows for extensive structural exploration, enabling researchers to fine-tune biological activity through rational design principles. By systematically varying substituents such as halogens, alkyl groups, or heterocyclic rings, scientists can generate libraries of compounds with distinct pharmacological profiles. This combinatorial approach has been successfully applied to optimize potency, selectivity, and pharmacokinetic properties, making it an indispensable strategy in modern drug development.
In conclusion,4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde (CAS No. 928937-04-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and promising biological activities. Its unique combination of functional groups positions it as a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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